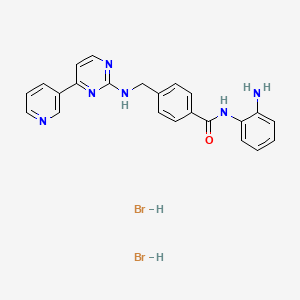
Mocetinostat dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mocetinostat dihydrobromide is a benzamide histone deacetylase inhibitor. It has been investigated for its potential in treating various cancers, including lymphoma, urothelial carcinoma, myelodysplastic syndrome, and metastatic leiomyosarcoma . This compound works by inhibiting specific enzymes that are crucial for the growth and survival of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mocetinostat dihydrobromide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-aminophenylamine with 4-formylbenzoic acid to form the benzamide core.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring by reacting the benzamide core with 4-(pyridin-3-yl)pyrimidine-2-amine.
Final Assembly: The final step involves the reaction of the intermediate with hydrobromic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: Mocetinostat dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mocetinostat dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a research reagent to study the inhibition of histone deacetylases.
Biology: The compound is used to investigate the role of histone deacetylases in gene expression and cellular processes.
Industry: The compound is used in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
Mocetinostat dihydrobromide exerts its effects by inhibiting histone deacetylases, specifically histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 11 . By inhibiting these enzymes, the compound can turn on tumor suppressor genes that have been inappropriately turned off, thereby restoring normal cell function and reducing or inhibiting tumor growth .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Uniqueness of Mocetinostat Dihydrobromide: this compound is unique due to its selective inhibition of specific histone deacetylases, which allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .
Properties
CAS No. |
944537-89-7 |
|---|---|
Molecular Formula |
C23H22Br2N6O |
Molecular Weight |
558.3 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide;dihydrobromide |
InChI |
InChI=1S/C23H20N6O.2BrH/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18;;/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29);2*1H |
InChI Key |
ACPWZKZFDFBALX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br |
Synonyms |
MG 0103 MG 4230 MG 4915 MG 5026 MG-0103 MG-4230 MG-4915 MG-5026 MG0103 MG4230 MG4915 MG5206 MGCD 0103 MGCD-0103 MGCD0103 mocetinostat N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















